molecular formula C12H10FNO3 B12621324 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione CAS No. 921762-05-2

3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B12621324
CAS No.: 921762-05-2
M. Wt: 235.21 g/mol
InChI Key: BYQCTSZSZDOWHL-UHFFFAOYSA-N
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Description

3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by the presence of an amino group, an ethoxy group, and a fluorophenyl group attached to a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ethoxy derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

921762-05-2

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10FNO3/c1-2-17-8-4-6(3-7(13)5-8)9-10(14)12(16)11(9)15/h3-5H,2,14H2,1H3

InChI Key

BYQCTSZSZDOWHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=C(C(=O)C2=O)N)F

Origin of Product

United States

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